molecular formula C24H23N3O B13137036 (S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

(S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

Cat. No.: B13137036
M. Wt: 369.5 g/mol
InChI Key: IQVDLEXWAPYWDT-IBGZPJMESA-N
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Description

(S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of the pyrrolidin-3-ylmethoxy group and the p-tolyl group. Common reagents used in these reactions include pyridine derivatives, alkylating agents, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine cores.

    Benzonitrile Derivatives: Compounds with similar benzonitrile groups.

Uniqueness

(S)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-5-[[(3S)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile

InChI

InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m0/s1

InChI Key

IQVDLEXWAPYWDT-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@H]3CCNC3)C4=CC=C(C=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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